molecular formula C36H53NO13 B607496 Fmoc-N-amido-PEG9-acid CAS No. 1191064-81-9

Fmoc-N-amido-PEG9-acid

Cat. No.: B607496
CAS No.: 1191064-81-9
M. Wt: 707.81
InChI Key: NEESTRVILHNOJT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Fmoc-N-amido-PEG9-acid: is a polyethylene glycol (PEG) derivative that contains a fluorenylmethyloxycarbonyl (Fmoc)-protected amine and a terminal carboxylic acid. The hydrophilic PEG spacer increases solubility in aqueous media. The Fmoc group can be deprotected under basic conditions to obtain the free amine, which can be used for further conjugations. The terminal carboxylic acid can react with primary amine groups in the presence of activators to form a stable amide bond .

Mechanism of Action

Target of Action

Fmoc-N-amido-PEG9-acid, also known as Fmoc-NH-PEG9-CH2CH2COOH, is primarily used as a linker in the synthesis of antibody-drug conjugates (ADCs) . The primary targets of this compound are therefore the antibodies to which it is conjugated. These antibodies are designed to bind specifically to antigens on the surface of target cells, such as cancer cells .

Mode of Action

The compound contains an Fmoc-protected amine and a terminal carboxylic acid . The Fmoc group can be deprotected under basic conditions to obtain the free amine, which can be used for further conjugations . The terminal carboxylic acid can react with primary amine groups in the presence of activators (e.g., EDC, or HATU) to form a stable amide bond . This allows the compound to be linked to antibodies, forming an ADC .

Biochemical Pathways

Instead, it serves to connect the antibody with a drug molecule in ADCs . The specific pathways affected would therefore depend on the drug molecule attached to the linker.

Pharmacokinetics

The pharmacokinetics of this compound would largely depend on the properties of the ADC of which it is a part . As a PEG linker, it increases the solubility of the ADC in aqueous media , which could enhance the bioavailability of the drug.

Result of Action

The result of the action of this compound is the formation of a stable ADC . The ADC can then bind to its target antigen on the cell surface, leading to internalization and release of the drug molecule within the cell . The specific molecular and cellular effects would depend on the mechanism of action of the drug molecule attached to the linker.

Action Environment

The action of this compound, as part of an ADC, can be influenced by various environmental factors. For example, the pH of the environment can affect the deprotection of the Fmoc group . Furthermore, the stability and efficacy of the ADC can be influenced by factors such as temperature and the presence of proteases.

Future Directions

Fmoc-N-amido-PEG9-acid, like other PEG linkers, has potential applications in drug delivery and bioconjugation . Its ability to increase solubility in aqueous media and its reactivity with primary amine groups make it a promising candidate for future research and development .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Fmoc-N-amido-PEG9-acid typically involves the following steps:

    Fmoc Protection: The amine group is protected using the Fmoc group.

    PEGylation: The protected amine is then reacted with a PEG derivative to introduce the PEG spacer. .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:

Properties

IUPAC Name

3-[2-[2-[2-[2-[2-[2-[2-[2-[2-(9H-fluoren-9-ylmethoxycarbonylamino)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C36H53NO13/c38-35(39)9-11-41-13-15-43-17-19-45-21-23-47-25-27-49-28-26-48-24-22-46-20-18-44-16-14-42-12-10-37-36(40)50-29-34-32-7-3-1-5-30(32)31-6-2-4-8-33(31)34/h1-8,34H,9-29H2,(H,37,40)(H,38,39)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NEESTRVILHNOJT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NCCOCCOCCOCCOCCOCCOCCOCCOCCOCCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C36H53NO13
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

707.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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